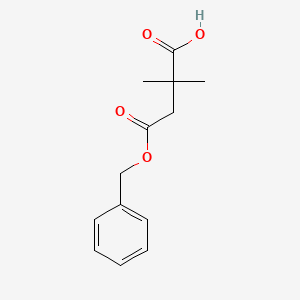

4-(Benzyloxy)-2,2-dimethyl-4-oxobutanoic acid

Description

Properties

IUPAC Name |

2,2-dimethyl-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-13(2,12(15)16)8-11(14)17-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKQHSBGPXCPCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2,2-dimethyl-4-oxobutanoic acid typically involves the reaction of benzyloxy compounds with dimethyl-substituted butanoic acid derivatives. One common method involves the use of a Grignard reagent, where a benzyloxy halide reacts with a dimethyl-substituted butanoic acid in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2,2-dimethyl-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The carbonyl group in the butanoic acid backbone can be reduced to form alcohol derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : CHO

- Molecular Weight : 236.26 g/mol

- Melting Point : 59.0 to 63.0 °C

- Appearance : White to light yellow powder or crystals

Synthesis and Derivatives

The synthesis of 4-(benzyloxy)-2,2-dimethyl-4-oxobutanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. It can be derived from various α-keto acids through methods such as Grignard reactions or condensation reactions involving benzyl derivatives .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it valuable in the development of pharmaceuticals and agrochemicals. For instance, it can be used to synthesize derivatives that exhibit biological activity against various targets .

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. Research has indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for drug development .

Case Study 1: Synthesis of Novel Derivatives

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound to evaluate their biological activity. The derivatives were tested for their effectiveness as anti-inflammatory agents in vitro. The study found that certain modifications enhanced the activity significantly compared to the parent compound .

Case Study 2: Application in Drug Formulation

Another research effort explored the use of this compound in drug formulation processes. The compound was incorporated into a delivery system designed for targeted therapy in cancer treatment. Results indicated improved solubility and stability of the active pharmaceutical ingredient when combined with this compound .

Data Table: Summary of Research Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex molecules | Enables creation of various bioactive compounds |

| Medicinal Chemistry | Potential anti-inflammatory and analgesic properties | Derivatives showed enhanced biological activity |

| Drug Formulation | Use in targeted drug delivery systems | Improved solubility and stability observed |

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to these targets, while the dimethyl-substituted butanoic acid backbone may influence the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Key Observations :

- The benzyloxy group enhances steric bulk and aromatic π-interactions compared to smaller alkoxy groups (e.g., methoxy or tert-butoxy) .

Physicochemical Properties

Comparative molecular weights and substituent effects influence solubility and stability:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituent Effects |

|---|---|---|---|

| This compound | C₁₃H₁₆O₄ | 252.27 | Dimethyl groups increase hydrophobicity |

| (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid | C₁₅H₂₀O₄ | 264.32 | tert-Butoxy group enhances steric bulk |

| 4-(Benzyloxy)-2-methylene-4-oxobutanoic acid | C₁₂H₁₀O₄ | 218.21 | Methylene group improves reactivity for conjugate additions |

The dimethyl substitution in the target compound likely reduces aqueous solubility compared to methylene or unsubstituted analogues .

Biological Activity

4-(Benzyloxy)-2,2-dimethyl-4-oxobutanoic acid is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound is identified by the following properties:

- IUPAC Name : this compound

- Molecular Formula : C13H16O4

- CAS Number : [Not specified in sources]

Synthesis Methods

The synthesis of this compound typically involves the protection of hydroxyl groups using benzyl groups, followed by a series of reactions to introduce the dimethyl and keto functionalities. Common methods include:

- Benzyl Protection : Reacting homoserine derivatives with benzyl chloride in the presence of a base.

- Oxidation/Reduction Reactions : Utilizing reagents such as potassium permanganate or lithium aluminum hydride to modify functional groups.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It may act as an enzyme inhibitor or modulator, influencing pathways related to inflammation and immune response.

Immunomodulatory Effects

Research indicates that derivatives of this compound exhibit immunomodulatory properties. For instance, studies have shown that certain analogs can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), with IC50 values indicating their potency:

| Compound | IC50 (μM) |

|---|---|

| Compound 13 | ≤ 20 |

| Compound 19 | 5.34 ± 0.15 |

| Compound 20 | 4.9 ± 0.7 |

These compounds also significantly inhibited pro-inflammatory cytokines such as IL-1β and TNF-α in human monocytic leukemia cells (THP-1) .

Antioxidant Activity

The compound has demonstrated antioxidant properties through various assays, including DPPH radical scavenging tests. This suggests potential applications in preventing oxidative stress-related diseases.

Study on Structural Activity Relationship (SAR)

A study focusing on the SAR of substituted benzyl derivatives indicated that modifications to the benzyl group significantly affect biological activity. For example, compounds with larger hydrophobic groups exhibited enhanced binding affinity to target enzymes involved in inflammatory pathways .

In Vivo Studies

In vivo studies have evaluated the effects of this compound on animal models for inflammation and cancer. Results showed a reduction in tumor growth and inflammatory markers when administered at specific doses, reinforcing its therapeutic potential .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(Benzyloxy)-2,2-dimethyl-4-oxobutanoic acid, and how can reaction conditions be optimized for higher yield?

- Answer : A typical synthesis involves the benzyloxy protection of a hydroxyl group in a precursor molecule, followed by ketone formation and acid functionalization. For example, analogous routes for 4-oxobutanoic acid derivatives (e.g., 4-methoxy-4-oxobutanoic acid) emphasize esterification and oxidation steps . Optimization includes:

- Temperature control : Lower temperatures (0–5°C) during benzyloxy group introduction to minimize side reactions.

- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance reaction efficiency.

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate intermediates.

- Yield improvement : Stoichiometric excess (1.2–1.5 eq) of benzyl bromide for complete substitution .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Answer :

- ¹H NMR : Expect signals for the benzyloxy group (δ 4.5–5.0 ppm, singlet for -OCH₂C₆H₅), dimethyl groups (δ 1.2–1.4 ppm, two singlets), and the ketone-adjacent protons (δ 2.6–3.0 ppm, multiplet) .

- IR Spectroscopy : Strong absorption at ~1700–1750 cm⁻¹ (C=O stretch for ketone and carboxylic acid).

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ corresponding to C₁₃H₁₆O₄ (exact mass: 260.22 g/mol).

Advanced Research Questions

Q. How does the benzyloxy group influence the compound’s reactivity in nucleophilic substitution compared to electron-withdrawing substituents (e.g., fluorine)?

- Answer : The benzyloxy group is electron-donating via resonance, which reduces electrophilicity at the carbonyl carbon, making it less reactive toward nucleophiles like amines or thiols. In contrast, electron-withdrawing groups (e.g., fluorine in 4-(2-fluorophenyl)-4-oxobutanoic acid) increase electrophilicity, accelerating substitution .

- Methodological Insight : To enhance reactivity in benzyloxy derivatives:

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Employ strong bases (e.g., NaH) to deprotonate nucleophiles and improve attack efficiency.

Q. What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?

- Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Solvent standardization : Compare experimental data with computational models (e.g., DFT) using the same solvent (e.g., CDCl₃ vs. gas-phase calculations).

- 2D NMR : Use COSY or HSQC to confirm proton-proton correlations and assign overlapping signals.

- Dynamic effects : Account for rotamers or keto-enol tautomerism, which may split signals unexpectedly .

Q. How can computational modeling guide the design of analogs for biological activity studies?

- Answer :

- Docking studies : Predict interactions with target enzymes (e.g., cyclooxygenase) by modifying the benzyloxy or dimethyl groups to enhance binding affinity.

- QSAR models : Correlate substituent electronic properties (e.g., Hammett σ values) with observed bioactivity, as seen in structure-activity studies of 3-benzoylpropionic acid derivatives .

- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP < 3 for improved solubility).

Q. What challenges arise in achieving stereochemical control during derivative synthesis, and how can they be addressed?

- Answer : The dimethyl groups introduce steric hindrance, complicating stereoselective reactions (e.g., asymmetric reductions). Solutions include:

- Chiral catalysts : Use Ru-BINAP complexes for enantioselective hydrogenation of ketones.

- Protecting group strategy : Temporarily mask the carboxylic acid to reduce steric effects during key steps .

- Crystallization-induced asymmetric transformation : Exploit differential solubility of enantiomers in polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.